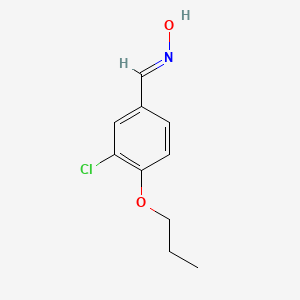

![molecular formula C16H17NO4S B5547568 ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of organic chemicals known for their diverse applications in synthetic chemistry and pharmaceuticals. However, specific information about this compound in the context of academic research is limited. Instead, related compounds with similar functional groups and structures have been extensively studied.

Synthesis Analysis

The synthesis of related thiophene derivatives involves multicomponent reactions, often starting from simpler esters and involving reactions with potassium tert-butoxide or similar base catalysts to form the desired thiophene structure. The synthesis procedures vary based on the desired substitution pattern on the thiophene ring and the side chains involved (Batuev et al., 2022).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is typically confirmed using techniques such as X-ray diffraction, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy). These techniques help in understanding the geometric and electronic structure of the molecule, such as ring conformation, substituent effects, and intermolecular interactions (Li, Tian, & Wang, 2013).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including electrophilic substitution, coupling reactions, and nucleophilic substitution, depending on the substituents attached to the thiophene ring. These reactions allow for further functionalization and application in different synthetic pathways (Golankiewicz, Januszczyk, Gdaniec, & Kosturkiewicz, 1985).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for the application and handling of thiophene derivatives. These properties are influenced by the molecular structure and can be determined experimentally (Yeong, Chia, Quah, & Tan, 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are defined by the functional groups attached to the thiophene ring. Understanding these properties is essential for their application in chemical synthesis and pharmaceutical development (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Wissenschaftliche Forschungsanwendungen

Anti-proliferative Activity

A novel class of tumor-selective compounds, including derivatives of ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate, has shown pronounced anti-proliferative activity against specific tumor cell types, such as leukemia/lymphoma, with significant tumor cell selectivity. These compounds preferentially inhibit the proliferation of T-lymphoma CEM, Molt/4, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells, demonstrating a cytotoxic rather than cytostatic activity and a unique tumor selectivity potentially linked to their intracellular localization and molecular target (Thomas et al., 2017).

Antimicrobial and Antioxidant Studies

Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate derivatives have been synthesized and screened for their antimicrobial and antioxidant activities. Some derivatives have shown excellent antibacterial and antifungal properties, as well as profound antioxidant potential, indicating their potential use in developing new therapeutic agents with antimicrobial and antioxidant capabilities (Raghavendra et al., 2016).

Corrosion Inhibition

Derivatives of ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate have been studied for their corrosion inhibition efficiency on mild steel in acidic solutions. These studies provide insights into the compounds' adsorption behavior and their potential application in corrosion protection, highlighting their mixed inhibitor characteristics and the correlation between molecular structure and inhibition efficiency (Djenane et al., 2019).

Antitumor Agents

Research has identified derivatives with strong antiproliferative activity and simple molecular structure, focusing on the inhibition of tubulin assembly and inducing cell death through an apoptotic mechanism. This suggests their use as a novel class of antitumor agents, offering a promising approach to cancer treatment (Romagnoli et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 2-(methoxycarbonylamino)-4-methyl-5-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-4-21-15(18)12-10(2)13(11-8-6-5-7-9-11)22-14(12)17-16(19)20-3/h5-9H,4H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTDUYMENYNNTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)